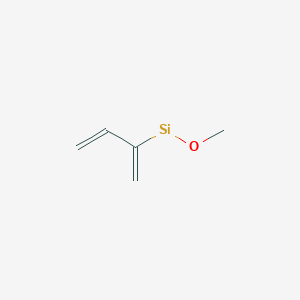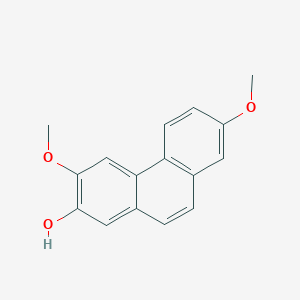![molecular formula C18H22O6 B14332169 {Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol CAS No. 98688-18-7](/img/structure/B14332169.png)
{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol: is an organic compound characterized by its unique structure, which includes two methoxy-substituted phenyl groups connected by an ethane-1,2-diylbis(oxy) bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with ethane-1,2-diol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the compound can result in the formation of corresponding alcohols or phenols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and phenols.
Substitution: Nitro or halogen-substituted derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers and other materials with specific properties .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool in understanding biochemical processes .
Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other applications .
作用机制
The mechanism of action of {Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Ethane-1,2-diylbis(oxy)bis(4-methoxyphenyl): Similar structure but with different substitution patterns.
Ethane-1,2-diylbis(oxy)bis(3,4-dimethoxyphenyl): Contains additional methoxy groups, leading to different chemical properties.
Ethane-1,2-diylbis(oxy)bis(4-hydroxyphenyl): Hydroxy groups instead of methoxy, affecting reactivity and applications.
Uniqueness: The uniqueness of {Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
属性
CAS 编号 |
98688-18-7 |
|---|---|
分子式 |
C18H22O6 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
[4-[2-[4-(hydroxymethyl)-2-methoxyphenoxy]ethoxy]-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C18H22O6/c1-21-17-9-13(11-19)3-5-15(17)23-7-8-24-16-6-4-14(12-20)10-18(16)22-2/h3-6,9-10,19-20H,7-8,11-12H2,1-2H3 |
InChI 键 |
PUNMAGMPZJTWMX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)CO)OCCOC2=C(C=C(C=C2)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


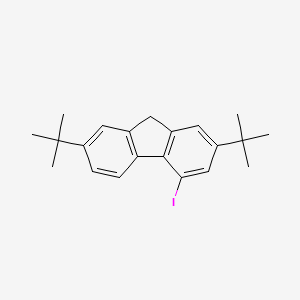
![4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide](/img/structure/B14332100.png)
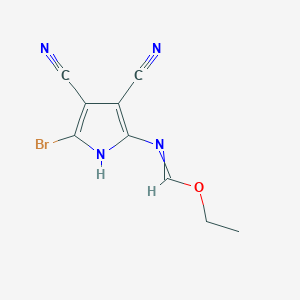
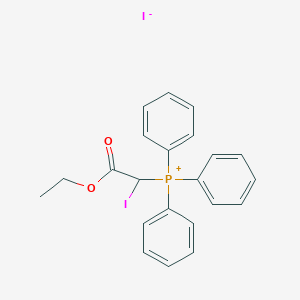

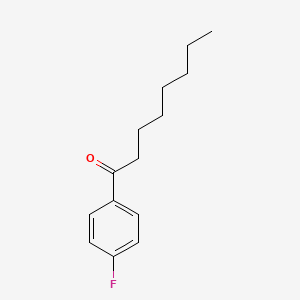
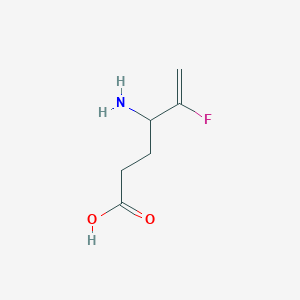
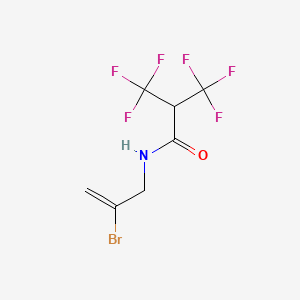
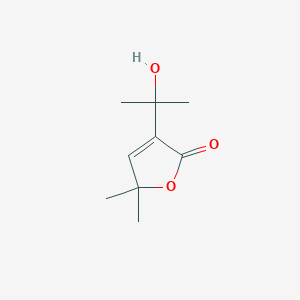
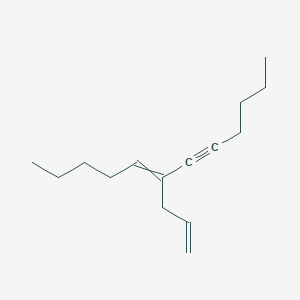
![3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14332121.png)

